molecular formula C14H18N6 B12224877 N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12224877
M. Wt: 270.33 g/mol
InChI Key: KDYRPJKXXKMKOQ-UHFFFAOYSA-N
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Description

N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with methyl groups and an azetidine ring attached to a pyrazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Pyrazine Moiety Introduction: The pyrazine ring can be introduced via a nucleophilic substitution reaction using a pyrazine derivative and an appropriate leaving group.

    Pyrimidine Ring Formation: The pyrimidine ring is typically formed through a condensation reaction involving a suitable amine and a diketone or aldehyde precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It is used in biological studies to understand its interactions with various biological targets and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N6

Molecular Weight

270.33 g/mol

IUPAC Name

N,2,6-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C14H18N6/c1-10-6-13(18-11(2)17-10)19(3)12-8-20(9-12)14-7-15-4-5-16-14/h4-7,12H,8-9H2,1-3H3

InChI Key

KDYRPJKXXKMKOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N(C)C2CN(C2)C3=NC=CN=C3

Origin of Product

United States

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